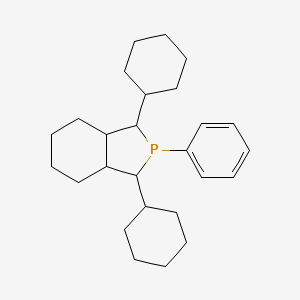
1,3-Dicyclohexyl-2-phenyloctahydro-1H-isophosphindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dicyclohexyl-2-phenyloctahydro-1H-isophosphindole is a complex organic compound characterized by its unique structure, which includes cyclohexyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclohexyl-2-phenyloctahydro-1H-isophosphindole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dicyclohexyl-2-phenyloctahydro-1H-isophosphindole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved.
Wissenschaftliche Forschungsanwendungen
1,3-Dicyclohexyl-2-phenyloctahydro-1H-isophosphindole has several applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 1,3-Dicyclohexyl-2-phenyloctahydro-1H-isophosphindole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dicyclohexylurea: Known for its inhibitory activity against soluble epoxide hydrolase (sEH).
1,3-Dicyclohexylimidazolium chloride: Used as a catalyst in various organic reactions.
Uniqueness
1,3-Dicyclohexyl-2-phenyloctahydro-1H-isophosphindole is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
382654-35-5 |
|---|---|
Molekularformel |
C26H39P |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
1,3-dicyclohexyl-2-phenyl-1,3,3a,4,5,6,7,7a-octahydroisophosphindole |
InChI |
InChI=1S/C26H39P/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)27(25)22-16-8-3-9-17-22/h3,8-9,16-17,20-21,23-26H,1-2,4-7,10-15,18-19H2 |
InChI-Schlüssel |
CGZIQELCAIZMSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2C3CCCCC3C(P2C4=CC=CC=C4)C5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)
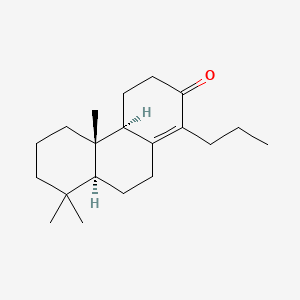
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
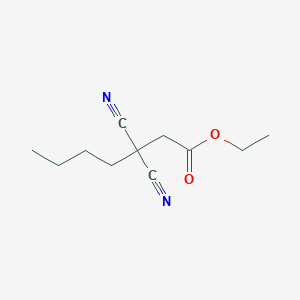
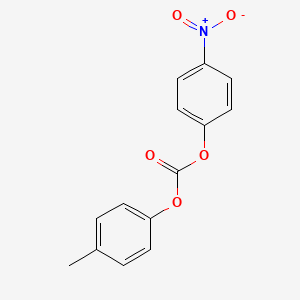
![N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan](/img/structure/B14246877.png)
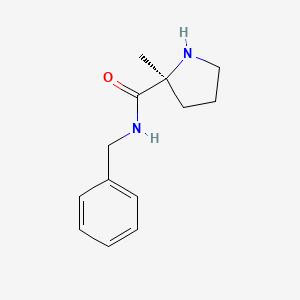

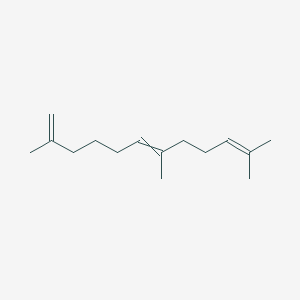
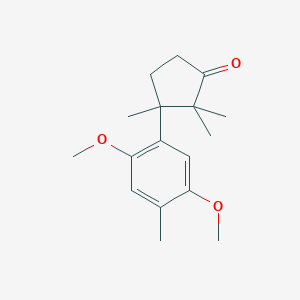
![Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate](/img/structure/B14246889.png)

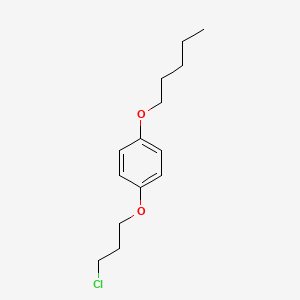
![(2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B14246921.png)
